molecular formula C10H9NO3S B13155164 5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid

5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid

Cat. No.: B13155164
M. Wt: 223.25 g/mol
InChI Key: CBPINHGPYTYPCU-UHFFFAOYSA-N
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Description

5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid is a heterocyclic compound that combines the structural features of oxazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, oxazolines, and various substituted thiophene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid is unique due to the combination of oxazole and thiophene rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H9NO3S/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)10(12)13/h3-4H,1-2H3,(H,12,13)

InChI Key

CBPINHGPYTYPCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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